molecular formula C21H36O4 B13987793 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione CAS No. 62722-99-0

3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione

Cat. No.: B13987793
CAS No.: 62722-99-0
M. Wt: 352.5 g/mol
InChI Key: LQHWACDOMXJHRQ-UHFFFAOYSA-N
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Description

3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione is a derivative of itaconic acid, which is known for its versatile bioactivities. This compound is primarily produced by the lichen Usnea sp. and is characterized by its unique structure that includes a hydroxyhexadecyl chain and a furanone ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione typically involves the biosynthesis of its precursor, α-(15-hydroxyhexadecyl)itaconic acid, from acyl-CoA and oxaloacetic acid. This process is facilitated by modifying enzymes such as hydroxylase and dehydratase .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group to a carbonyl group.

    Reduction: The furanone ring can be reduced to a dihydrofuranone.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced furanones, and substituted furanones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The vinylidene group in its structure is believed to play a crucial role in its bioactivity. It can inhibit enzymes such as methylisocitrate lyase and isocitrate lyase, which are involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxyhexadecyl chain and furanone ring, which confer distinct bioactivities and chemical properties compared to other itaconic acid derivatives .

Properties

CAS No.

62722-99-0

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

3-(15-hydroxyhexadecyl)-4-methylfuran-2,5-dione

InChI

InChI=1S/C21H36O4/c1-17(22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19-18(2)20(23)25-21(19)24/h17,22H,3-16H2,1-2H3

InChI Key

LQHWACDOMXJHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCC(C)O

Origin of Product

United States

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